

Technical Guide: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Cat. No.: B151599

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, with the CAS Number 223251-16-9, is primarily recognized as a process-related impurity of Nebivolol, a third-generation beta-blocker used in the treatment of hypertension. Designated as "Nebivolol Impurity 60," this compound is of significant interest in the pharmaceutical industry for quality control and safety assessment of Nebivolol drug products. Its presence and concentration are critical parameters monitored during the synthesis and formulation of the active pharmaceutical ingredient (API). This technical guide provides a summary of the available information on the basic properties, analysis, and potential biological relevance of this compound.

Core Physicochemical Properties

The experimental data on the fundamental physicochemical properties of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** are not extensively available in peer-reviewed literature. The following table summarizes the available information, including predicted values where experimental data is lacking.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[Vendor Data]
Molecular Weight	249.35 g/mol	[Vendor Data]
Appearance	Yellow to brown liquid or off-white solid	[Vendor Data]
Boiling Point	404.0 ± 30.0 °C (Predicted)	[Public Database]
Density	1.060 ± 0.06 g/cm ³ (Predicted)	[Public Database]
pKa	14.52 ± 0.10 (Predicted)	[Public Database]
Solubility	Soluble in ethanol, acetone, and dichloromethane	[Public Database]
LogP	No experimental data available	N/A

Synthesis and Analytical Characterization

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is typically formed as an impurity during the synthesis of Nebivolol. Its characterization is essential for the quality control of the final drug product. The primary analytical technique for the identification and quantification of this and other Nebivolol impurities is High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

General Protocol for Impurity Profiling of Nebivolol:

A common approach for the analysis of Nebivolol and its impurities involves reversed-phase HPLC. The following is a generalized protocol based on published methods for Nebivolol impurity analysis.

- Chromatographic System:
 - HPLC system with a UV detector.
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase:
 - A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A common mobile phase is a mixture of methanol and water (e.g., 80:20 v/v) with pH adjustment.
- Detection:
 - UV detection at a wavelength suitable for Nebivolol and its impurities (e.g., 282 nm).
- Procedure:
 - Prepare standard solutions of Nebivolol and any available impurity reference standards.
 - Prepare a sample solution of the Nebivolol drug substance or product.
 - Inject the solutions into the HPLC system and record the chromatograms.
 - Identify and quantify impurities based on their retention times and peak areas relative to the reference standards.

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or toxicological profile of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**. As a pharmaceutical impurity, the focus is on limiting its presence in the final drug product to ensure safety and efficacy.

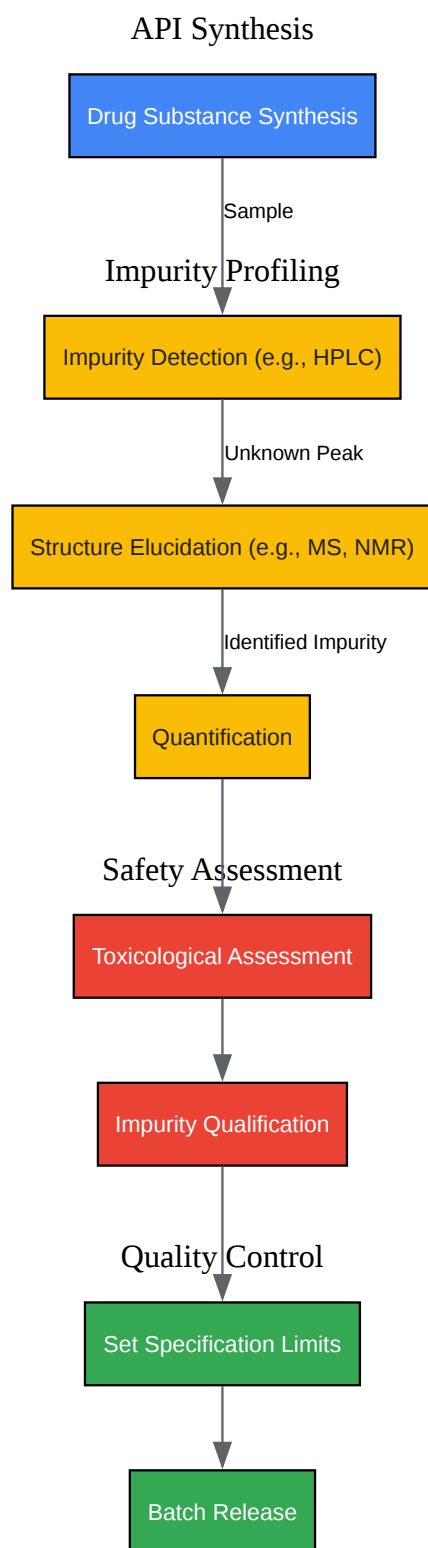
For context, the parent drug, Nebivolol, is a highly selective β_1 -adrenergic receptor antagonist. It exerts its antihypertensive effects through two primary mechanisms:

- β_1 -Adrenergic Blockade: This action leads to a decrease in heart rate and cardiac output.
- Vasodilation: Nebivolol promotes the release of nitric oxide (NO) from the vascular endothelium, leading to the relaxation of blood vessels and a reduction in peripheral vascular resistance.

It is crucial to note that the pharmacological properties of Nebivolol cannot be directly extrapolated to its impurities, including **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**. The biological effects of this impurity have not been characterized.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical manufacturing process.



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Caption: Workflow for Pharmaceutical Impurity Analysis.

Conclusion

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a known impurity in the synthesis of Nebivolol. While its chemical structure is defined, there is a significant lack of publicly available experimental data regarding its specific physicochemical properties and a complete absence of information on its biological activity and mechanism of action. The primary relevance of this compound is in the context of pharmaceutical analytics, where its detection and quantification are important for the quality control of Nebivolol. Further research would be necessary to fully characterize the basic and biological properties of this molecule.

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